REACTION_CXSMILES
|
[O:1]1[C:5]2([CH2:10][CH2:9][C:8]([C:11]3[CH:16]=[CH:15][CH:14]=[CH:13][N:12]=3)=[CH:7][CH2:6]2)[O:4][CH2:3][CH2:2]1>C(OCC)(=O)C.[Pd]>[O:1]1[C:5]2([CH2:6][CH2:7][CH:8]([C:11]3[CH:16]=[CH:15][CH:14]=[CH:13][N:12]=3)[CH2:9][CH2:10]2)[O:4][CH2:3][CH2:2]1
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Name
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2-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)pyridine
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Quantity
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14.6 g
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Type
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reactant
|
Smiles
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O1CCOC12CC=C(CC2)C2=NC=CC=C2
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Name
|
|
Quantity
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400 mL
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Type
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solvent
|
Smiles
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C(C)(=O)OCC
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Name
|
|
Quantity
|
4.6 g
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Type
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catalyst
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Smiles
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[Pd]
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
was then hydrogenated at ambient temperature
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Type
|
CUSTOM
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Details
|
atmospheric pressure until all the starting material was consumed (10.5 hr)
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Duration
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10.5 h
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Type
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FILTRATION
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Details
|
The reaction mixture was filtered through celite
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Type
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CONCENTRATION
|
Details
|
the filtrate was concentrated
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Name
|
|
Type
|
product
|
Smiles
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O1CCOC12CCC(CC2)C2=NC=CC=C2
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |